molecular formula C10H6F3NO2 B1587240 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid CAS No. 327-20-8

6-(Trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No. B1587240
CAS RN: 327-20-8
M. Wt: 229.15 g/mol
InChI Key: CDWGDLKZKCYUFO-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

Trifluoromethylated compounds are often synthesized using various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds can vary widely. For instance, trifluoromethyl iodide is a colorless and odorless gas at room temperature with a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Concise and Regioselective Synthesis : A study by Sharma et al. (2020) developed a concise and regioselective strategy to construct 6-bromo-5-methoxy-1H-indole-3-carboxylic acid through trifluoroacetylated indole driven hydrolysis. This method has implications for synthesizing anti-inflammatory compounds like Herdmanine D (Sharma, P., Sharma, Nutan, Kashyap, Gunjan, & Bhagat, S., 2020).
  • Building Blocks for Biologically Active Molecules : Leconte and Ruzziconi (2002) discussed the synthesis of regioisomerically pure trifluoromethyl-substituted aromatic and heteroaromatic aldehydes and carboxylic acids. These are valuable in the construction of biologically active molecules (Leconte, S., & Ruzziconi, R., 2002).

Biological and Medical Applications

  • Synthesis of Biologically Active Derivatives : A study on the synthesis of 3-substituted 2-trifluoromethylindoles indicated their relevance in the development of biologically active indoles like tryptamine and tryptophan (Miyashita, K., et al., 1997).
  • Antimicrobial Activities : Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. This research highlights the potential of these compounds in therapeutic applications (Raju, G., et al., 2015).

Material Science Applications

  • Electrochemical Applications : Pandey, Chauhan, and Singh (2009) synthesized Poly(indole-6-carboxylic acid) for selective oxidation of dopamine, indicating potential applications in electrochemical sensors (Pandey, P., Chauhan, D. S., & Singh, Vandana, 2009).
  • Energy Storage : Wu et al. (2015) investigated copolymers based on Indole-6-Carboxylic Acid for methanol oxidation, demonstrating its application in energy storage and catalyst support (Wu, Tzi-Yi, et al., 2015).

Safety And Hazards

Trifluoromethylated compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is expected that many novel applications of trifluoromethylated compounds will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWGDLKZKCYUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404175
Record name 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-1H-indole-2-carboxylic acid

CAS RN

327-20-8
Record name 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Gao, T Fan, L Chen, M Yang, VKW Wong… - European Journal of …, 2022 - Elsevier
In this work, a series of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein were designed and synthesized for treatment of liver cancer. After structural optimization …
Number of citations: 4 www.sciencedirect.com
M Singh, S Ilic, B Tam, Y Ben‐Ishay… - … A European Journal, 2020 - Wiley Online Library
Mycobacterium tuberculosis (Mtb) is a pathogenic bacterium and a causative agent of tuberculosis (TB), a disease that kills more than 1.5 million people worldwide annually. One of the …

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